molecular formula C14H26N4O4 B11173398 N,N'-bis[2-(morpholin-4-yl)ethyl]ethanediamide

N,N'-bis[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B11173398
M. Wt: 314.38 g/mol
InChI Key: IZXAEKBARBCJRQ-UHFFFAOYSA-N
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Description

N,N’-bis[2-(morpholin-4-yl)ethyl]ethanediamide is a chemical compound with the molecular formula C14H26N4O4 It is known for its unique structure, which includes two morpholine rings attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(morpholin-4-yl)ethyl]ethanediamide typically involves the reaction of morpholine with ethylenediamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The process can be summarized as follows:

    Reaction of Morpholine with Ethylenediamine: Morpholine is reacted with ethylenediamine in a solvent such as ethanol or methanol.

    Catalyst Addition: A catalyst, such as a metal salt, is added to facilitate the reaction.

    Heating: The reaction mixture is heated to a temperature range of 80-120°C.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of N,N’-bis[2-(morpholin-4-yl)ethyl]ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(morpholin-4-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran, room temperature to reflux.

    Substitution: Halogenating agents, nucleophiles; conditionssolvent such as dichloromethane, room temperature to reflux.

Major Products Formed

    Oxidation: Formation of N,N’-bis[2-(morpholin-4-yl)ethyl]ethanediamide oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

N,N’-bis[2-(morpholin-4-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-bis[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. Its morpholine rings allow it to interact with various receptors and enzymes, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-N’-[2-(4-morpholinyl)ethyl]ethanediamide
  • N’-[2-(morpholin-4-yl)ethyl]-N-(oxolan-2-ylmethyl)ethanediamide
  • N-Ethyl-2-morpholin-4-ylethanamine

Uniqueness

N,N’-bis[2-(morpholin-4-yl)ethyl]ethanediamide is unique due to its dual morpholine rings, which provide distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H26N4O4

Molecular Weight

314.38 g/mol

IUPAC Name

N,N'-bis(2-morpholin-4-ylethyl)oxamide

InChI

InChI=1S/C14H26N4O4/c19-13(15-1-3-17-5-9-21-10-6-17)14(20)16-2-4-18-7-11-22-12-8-18/h1-12H2,(H,15,19)(H,16,20)

InChI Key

IZXAEKBARBCJRQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCCN2CCOCC2

Origin of Product

United States

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